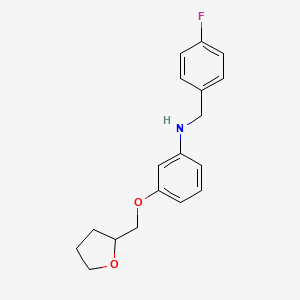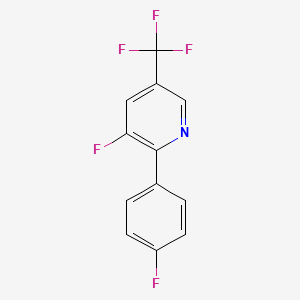
3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine (3F2FP5TFMP) is a heterocyclic compound that has been studied for its potential medicinal applications. It is a highly fluorinated pyridine derivative, which has shown to be potentially useful in the synthesis of various drugs. This compound has been studied for its unique properties and its potential medicinal applications, such as its use in the synthesis of drugs, its mechanism of action, and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine has been studied for its potential medicinal applications. It has been found to have anti-inflammatory and anti-cancer properties, and has been used in the synthesis of various drugs. It has also been studied for its potential use in the development of novel drug delivery systems. Additionally, 3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine has been studied for its potential use in the treatment of various diseases, such as diabetes, obesity, and neurological disorders.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that the compound acts by binding to specific proteins and receptors in the body, which then triggers a cascade of biochemical reactions that lead to the desired effects. Additionally, it is believed that the compound has an affinity for certain enzymes, which can lead to the inhibition of certain pathways or processes in the body.
Biochemical and Physiological Effects
3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine has been found to have anti-inflammatory and anti-cancer properties, as well as other beneficial effects on the body. In addition, it has been found to have antioxidant and neuroprotective effects, and can be used to treat various diseases, such as diabetes, obesity, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine in laboratory experiments include its high solubility in water, its low toxicity, and its stability. Additionally, it is relatively inexpensive to synthesize, and can be used in a variety of applications. However, there are also some limitations to using 3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine in laboratory experiments, such as its potential to cause side effects in some individuals, as well as its limited availability.
Zukünftige Richtungen
The potential future directions for 3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine research include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the development of novel drug delivery systems. Additionally, further research into its biochemical and physiological effects, as well as its potential use in the treatment of various diseases, such as diabetes, obesity, and neurological disorders, is needed. Additionally, further research into the mechanism of action of 3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine and its potential side effects is needed in order to better understand its potential applications.
Eigenschaften
IUPAC Name |
3-fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5N/c13-9-3-1-7(2-4-9)11-10(14)5-8(6-18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJYDMAWKZQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1389586.png)


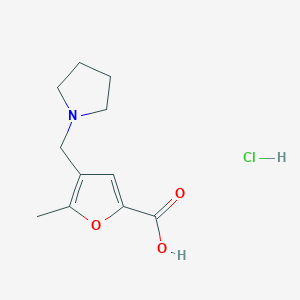
![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid hydrochloride](/img/structure/B1389591.png)

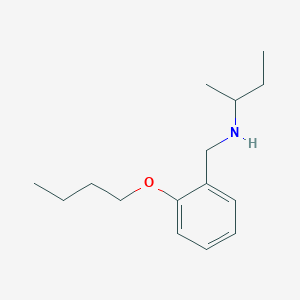
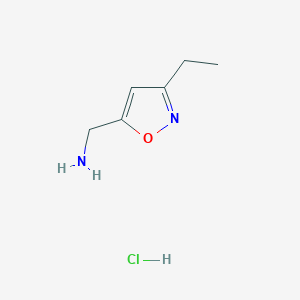
![N-[4-(Phenethyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389597.png)
![6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride](/img/structure/B1389600.png)

![4-[(2-Bromoacetyl)amino]-N-butylbenzamide](/img/structure/B1389605.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine](/img/structure/B1389606.png)
